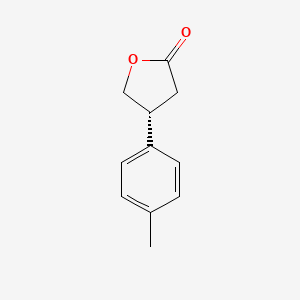![molecular formula C19H14N6O2 B12577740 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- CAS No. 195615-41-9](/img/structure/B12577740.png)
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is a synthetic organic compound with the molecular formula C19H14N6O2. It is characterized by the presence of an acridine core substituted with amino groups at positions 3 and 6, and an azo group linking a nitrophenyl moiety at position 4. This compound is known for its vibrant color and has applications in various fields including dye manufacturing and scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- typically involves the diazotization of 4-nitroaniline followed by azo coupling with 3,6-diaminoacridine. The reaction conditions often require acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反応の分析
Types of Reactions
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- undergoes various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidative conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the azo group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3,6-Acridinediamine, 4-[(4-aminophenyl)azo]-
Oxidation: 3,6-Acridinediamine, 4-[(4-nitrosophenyl)azo]-
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential antimicrobial properties and its ability to intercalate with DNA.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The compound exerts its effects primarily through intercalation with DNA, disrupting the DNA synthesis process. This intercalation can lead to mutations and inhibit the replication of microorganisms, making it useful as an antimicrobial agent. The molecular targets include the DNA strands, and the pathways involved are related to DNA replication and repair mechanisms .
類似化合物との比較
Similar Compounds
3,6-Diaminoacridine: Known for its use as an antiseptic and bacteriostatic agent.
Proflavine: Another acridine derivative used in wound dressings for its antimicrobial properties.
Acriflavine: Used as a disinfectant and in biological staining.
Uniqueness
3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]- is unique due to its azo linkage, which imparts distinct chemical and physical properties such as color and reactivity. This makes it particularly valuable in applications requiring specific dye characteristics and in research focused on azo compounds .
特性
CAS番号 |
195615-41-9 |
|---|---|
分子式 |
C19H14N6O2 |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[(4-nitrophenyl)diazenyl]acridine-3,6-diamine |
InChI |
InChI=1S/C19H14N6O2/c20-13-3-1-11-9-12-2-8-16(21)19(18(12)22-17(11)10-13)24-23-14-4-6-15(7-5-14)25(26)27/h1-10H,20-21H2 |
InChIキー |
SKYTXWXCOMRACL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2N=C4C=C(C=CC4=C3)N)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


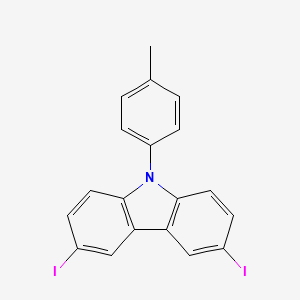
![Silane, bis[4-(4-chlorophenyl)-1,4-dihydro-2-methyl-1-azulenyl]dimethyl-](/img/structure/B12577665.png)
![2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)](/img/structure/B12577668.png)
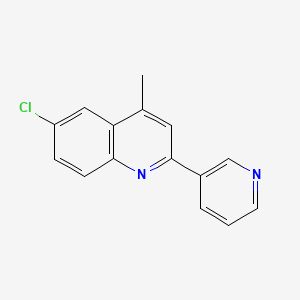
![N'-[(1S)-1-cyclohexylethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12577693.png)
![Methyl (2S)-{[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]amino}(phenyl)acetate](/img/structure/B12577697.png)
![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
![4-Methyl-N-[[4-(2-cyanophenyl)piperazino]methyl]benzamide](/img/structure/B12577717.png)
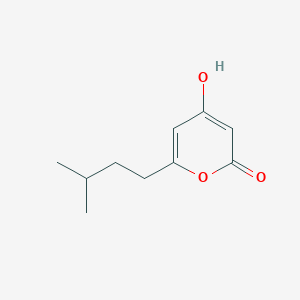
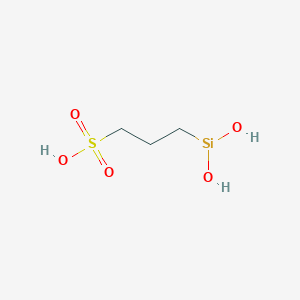
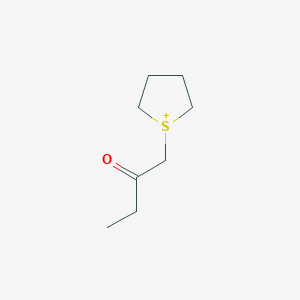
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
